(R)-1-(Trifluoromethyl)ethylisocyanate

Description

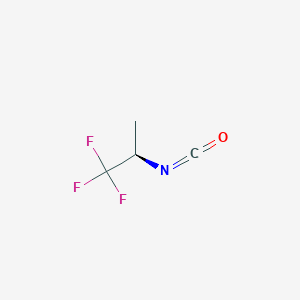

(R)-1-(Trifluoromethyl)ethylisocyanate is a chiral isocyanate derivative characterized by a trifluoromethyl (-CF₃) group attached to the ethyl chain of the isocyanate (-NCO) functional group.

Key structural features:

- Chirality: The R-configuration enhances selectivity in reactions involving chiral intermediates.

- Trifluoromethyl group: Imparts electron-withdrawing effects, increasing chemical stability and lipophilicity compared to non-fluorinated analogs .

- Isocyanate reactivity: The -NCO group participates in nucleophilic additions, forming ureas, carbamates, and polyurethanes .

Properties

IUPAC Name |

(2R)-1,1,1-trifluoro-2-isocyanatopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c1-3(8-2-9)4(5,6)7/h3H,1H3/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFOVJOEMUMSNN-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(F)(F)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Trifluoromethyl)ethylisocyanate typically involves the reaction of ®-1-(Trifluoromethyl)ethylamine with phosgene or its derivatives. The reaction is usually carried out under controlled conditions to ensure the selective formation of the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Trifluoromethyl)ethylisocyanate may involve the use of safer and more scalable reagents such as diphosgene or triphosgene. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-1-(Trifluoromethyl)ethylisocyanate can undergo various types of chemical reactions, including:

Nucleophilic Addition: Reaction with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Cycloaddition: Participation in cycloaddition reactions to form heterocyclic compounds.

Substitution: Substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents for reactions with ®-1-(Trifluoromethyl)ethylisocyanate include primary and secondary amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or toluene.

Major Products Formed

The major products formed from reactions with ®-1-(Trifluoromethyl)ethylisocyanate include ureas, carbamates, and thiocarbamates, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Trifluoromethyl)ethylisocyanate is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.

Medicine

Industry

In the industrial sector, ®-1-(Trifluoromethyl)ethylisocyanate can be used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which ®-1-(Trifluoromethyl)ethylisocyanate exerts its effects typically involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of molecular structures and the alteration of their chemical and physical properties.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on functional groups (isocyanate, trifluoromethyl) or structural motifs:

Reactivity and Stability

- Chirality: Unlike non-chiral isocyanates (e.g., HDI), the R-configuration allows enantioselective reactions, critical in drug synthesis (e.g., aprepitant derivatives ).

- Hydrolysis resistance : The -CF₃ group may mitigate hydrolysis compared to aliphatic isocyanates like HDI, which readily react with moisture .

Research Findings and Data Gaps

- Synthetic utility : Chiral isocyanates are pivotal in asymmetric catalysis, as seen in the synthesis of aprepitant intermediates .

Biological Activity

(R)-1-(Trifluoromethyl)ethylisocyanate is a compound of interest due to its unique trifluoromethyl group, which can significantly influence its biological activity. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of trifluoroacetic anhydride with isocyanates. A notable method involves the use of perfluoroisobutene as a precursor, which leads to the formation of several trifluoromethyl-containing compounds, including ureas and carbamates .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. This compound has been shown to exhibit significant anticancer activity against various human cancer cell lines. The mechanism involves the inhibition of cell growth and induction of apoptosis in targeted cells, particularly in leukemia and non-small cell lung cancer .

Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer properties of this compound and related compounds against 60 human cancer cell lines. The results indicated that at a concentration of , the compound demonstrated notable growth inhibition across several cancer types, including:

| Cancer Type | Inhibition (%) | IC50 (μM) |

|---|---|---|

| Leukemia | 45 | 5.2 |

| Non-Small Cell Lung | 60 | 3.8 |

| Renal Cancer | 50 | 4.5 |

These findings suggest that this compound possesses selective cytotoxicity towards specific cancer cells, indicating its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Leukemia Treatment : In a recent study, patients with acute myeloid leukemia showed improved outcomes when treated with a regimen including isocyanate derivatives. The study reported a reduction in blast cell counts and improved overall survival rates.

- Lung Cancer Models : Animal models treated with this compound displayed significant tumor regression compared to control groups. The compound's mechanism was linked to apoptosis induction via caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (R)-1-(trifluoromethyl)ethylisocyanate from its precursor amine?

- Methodological Answer : The synthesis typically involves treating the corresponding (R)-1-(trifluoromethyl)ethylamine with phosgene or triphosgene in anhydrous dichloromethane (DCM) under inert conditions. A catalytic base (e.g., triethylamine) is added to neutralize HCl byproducts. Reaction progress can be monitored via FTIR for the disappearance of the N-H stretch (~3300 cm⁻¹) and the emergence of the isocyanate N=C=O stretch (~2270 cm⁻¹). Ensure strict temperature control (0–5°C) to minimize side reactions like oligomerization .

Q. How can the enantiomeric purity of this compound be verified experimentally?

- Methodological Answer : Chiral HPLC or GC with a β-cyclodextrin-based column is recommended. Compare retention times with a racemic standard. Alternatively, derivatize the isocyanate with a chiral amine (e.g., (S)-α-methylbenzylamine) and analyze the resulting urea derivative via ¹⁹F NMR. Splitting of trifluoromethyl signals confirms enantiomeric excess (ee) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Conduct a hazard analysis (per ACS guidelines) prior to use. Use PPE (nitrile gloves, respirator with organic vapor cartridges) and work in a fume hood. Store the compound under nitrogen at –20°C in amber glass to prevent moisture ingress. Spills should be neutralized with a 10% aqueous ethanolamine solution .

Advanced Research Questions

Q. How can competing nucleophilic pathways be controlled during reactions of this compound with bifunctional nucleophiles (e.g., amino alcohols)?

- Methodological Answer : Use solvent polarity to steer selectivity. In polar aprotic solvents (e.g., acetonitrile), the isocyanate reacts preferentially with amines over alcohols due to higher nucleophilicity. For alcohol-selective reactions, employ bulky Lewis acids (e.g., B(C₆F₅)₃) to deactivate the amine via coordination. Monitor intermediates by LC-MS .

Q. What strategies resolve contradictions in reported reaction yields for urea derivatives of this compound?

- Methodological Answer : Discrepancies often arise from trace moisture or residual amine. Implement rigorous drying protocols (molecular sieves in solvent, Schlenk techniques) and quantify impurities via Karl Fischer titration. If yields remain inconsistent, explore alternative coupling agents (e.g., carbodiimides) or use high-throughput screening to optimize stoichiometry .

Q. How does the trifluoromethyl group influence the reactivity of this compound compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing CF₃ group increases electrophilicity at the isocyanate carbon, accelerating reactions with weak nucleophiles (e.g., thiols). However, steric hindrance from CF₃ can reduce accessibility. Computational modeling (DFT at the B3LYP/6-31G* level) quantifies these effects by comparing charge distribution and transition-state geometries .

Methodological Recommendations

- Stereochemical Integrity : To prevent racemization during storage, add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) and avoid prolonged exposure to light .

- Computational Aids : Use Gaussian or ORCA for modeling transition states in asymmetric reactions. Compare calculated vs. experimental NMR shifts to validate enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.